molecular formula C15H15ClN2O2 B1385191 N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide CAS No. 1019456-55-3

N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide

Cat. No.: B1385191
CAS No.: 1019456-55-3
M. Wt: 290.74 g/mol
InChI Key: FOJGDERRJYELJJ-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)-acetamide is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Hydrogen Bonding Studies

Studies have investigated the molecular structure and hydrogen bonding of similar acetamide compounds. For instance, Romero and Margarita (2008) conducted a study on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, highlighting the formation of intra- and intermolecular hydrogen bonds in these compounds. The study employed FAB mass spectrometry, IR, NMR spectroscopy, and X-ray crystallography to elucidate the molecular structure and electronic behavior of the intramolecular hydrogen bonds Romero & Margarita, 2008.

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of acetamide derivatives. Davis and Healy (2010) synthesized N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, crystallizing it as non-planar discrete molecules and analyzing it through hydrogen bonding studies Davis & Healy, 2010. Similarly, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, elucidating its structure through spectroscopic techniques and confirming its anticancer activity via in silico modeling Sharma et al., 2018.

Novel Compounds and Therapeutic Applications

Research has been conducted on synthesizing novel acetamide compounds with potential therapeutic applications. For example, Sunder and Maleraju (2013) synthesized novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity Sunder & Maleraju, 2013.

Chemical Synthesis and Optimization

Studies have also delved into the chemical synthesis and optimization of acetamide derivatives. Teng Da-wei (2011) synthesized 4-Choloro-2-hydroxyacetophenone from 3-aminophenol through various chemical processes, achieving an overall yield of about 44% Teng Da-wei, 2011.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-7-13(5-6-14(10)16)20-9-15(19)18-12-4-2-3-11(17)8-12/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJGDERRJYELJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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